molecular formula C16H19ClFNO3S B2592879 N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide CAS No. 379248-82-5

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide

Cat. No.: B2592879
CAS No.: 379248-82-5
M. Wt: 359.84
InChI Key: GVZMQDRHSHYFNZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of both chloro and fluoro substituents on the phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

This compound interacts with its target, sEH, by inhibiting its function . The inhibition of sEH leads to a decrease in the metabolism of epoxy fatty acids to corresponding vicinal diols .

Biochemical Pathways

The compound this compound affects the epoxy fatty acid metabolic pathway . By inhibiting sEH, the conversion of epoxy fatty acids to vicinal diols is reduced . This can lead to an accumulation of epoxy fatty acids, which have been shown to have anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that most highly active seh inhibitors, like this compound, are characterized by high lipophilicity and related low metabolic stability . Such compounds are also poorly soluble in water .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibition of sEH . This leads to a decrease in the conversion of epoxy fatty acids to vicinal diols, resulting in an accumulation of epoxy fatty acids . These epoxy fatty acids have been shown to have anti-inflammatory and analgesic effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that the lipophilicity of seh inhibitors, like this compound, can affect their solubility and therefore their bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide typically involves multiple steps. One common method includes the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines . This reaction proceeds under controlled conditions to yield the desired product in moderate to high yields (42-75%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

  • **Hydrolysis

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClFNO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-11-3-4-13(18)12(17)8-11/h3-4,8,10,19H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZMQDRHSHYFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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